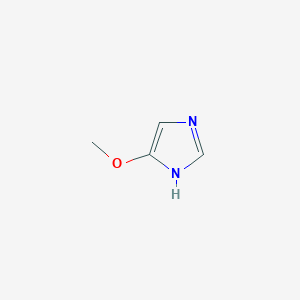
5-Methoxy-1h-imidazole
Vue d'ensemble
Description
5-Methoxy-1H-imidazole is a derivative of imidazole, a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. The methoxy group at the 5-position indicates the presence of an OCH3 group attached to the carbon atom in the 5th position of the imidazole ring. Imidazole derivatives are known for their biological and pharmaceutical importance, often exhibiting a range of activities including antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and the careful selection of substituents to achieve the desired properties. For instance, the synthesis of a biologically active imidazole derivative was achieved in six steps, with a key step involving the use of lithium imidazole to introduce the imidazole moiety into the core structure . Another example is the one-pot synthesis of a tetra-substituted imidazole, which involved the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . These methods highlight the versatility and the scope of synthetic strategies in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular structure of imidazole derivatives can significantly influence their physical, chemical, and biological properties. Density functional theory (DFT) calculations are often employed to investigate the molecular structure and to interpret various spectroscopic studies. For example, DFT studies were used to analyze the molecular structure and spectroscopic characteristics of 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione, providing insights into its thermodynamic properties and reactivity parameters .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The reactivity of the imidazole ring allows for the introduction of various substituents, which can lead to a wide range of biological activities. The synthesis of methoxylated imidazo[1,5-a]pyridines, for example, demonstrates how the introduction of methoxy substituents can tune the photophysical properties of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The introduction of methoxy groups can affect properties such as the emission quantum yield, as seen in methoxylated imidazo[1,5-a]pyridines, where the quantum yield was increased from 22% to 50% . Additionally, the polarizability, dipole moment, and hyperpolarizability of these molecules can be calculated to predict their behavior in different environments . The antimicrobial and antioxidant activities of these compounds are also of significant interest, as seen in the study of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its metal complexes .
Applications De Recherche Scientifique
Corrosion Inhibition
- Application in Corrosion Inhibition: Imidazole derivatives, including those structurally related to 5-Methoxy-1h-Imidazole, have demonstrated significant potential as corrosion inhibitors. For instance, imidazole derivatives like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol and others have been synthesized using microwave irradiation and tested for corrosion inhibition on mild steel in acidic solutions. These compounds, particularly those with a hydroxyl group, exhibited high corrosion inhibition efficiency, up to 96%, indicating their potential in protecting metals against corrosion (Prashanth et al., 2021).
Spectroscopic and Quantum Studies
- Spectroscopic and Quantum Mechanical Analysis: 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione, a compound related to 5-Methoxy-1h-Imidazole, has been subjected to quantum mechanical and spectroscopic studies. These studies included Fourier-transform infrared spectroscopy (FT-IR), FT-Raman, 1H and 13C NMR, and UV-Vis analysis. This research provides insights into the molecular structure, thermodynamic properties, and reactivity parameters of such molecules (Pandey et al., 2017).
Pharmaceutical Applications
- Biological and Pharmaceutical Importance: Imidazole derivatives, including those structurally similar to 5-Methoxy-1h-Imidazole, have been found to possess extensive biological activities such as antimicrobial and anticancer properties. Their unique structural characteristics enhance the pharmacokinetic parameters of imidazole molecules, optimizing their solubility and bioavailability for medicinal use (Ramanathan, 2017).
Optical and Nonlinear Optical Studies
- Optical and Nonlinear Optical Properties: The optical properties of imidazole derivatives, including those related to 5-Methoxy-1h-Imidazole, have been investigated, revealing potential applications in nonlinear optics (NLO). These studies have focused on fluorescence enhancement in the presence of metal ions and the theoretical analysis of properties like hyperpolarizability, which are crucial for NLO applications (Jayabharathi et al., 2012).
Mécanisme D'action
Target of Action
5-Methoxy-1h-imidazole, like other imidazole derivatives, is known to interact with a variety of biological targets. Imidazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . These targets include tubulin/microtubules, a range of kinases, histone deacetylases, and other proteins that regulate gene expression
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of 5-Methoxy-1h-imidazole with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Imidazole is a key component in several biochemical pathways. It forms the core structure of many natural products such as histidine, purine, and histamine . The imidazole group plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . The specific biochemical pathways affected by 5-Methoxy-1h-imidazole and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 5-Methoxy-1h-imidazole’s action would depend on its specific targets and the biological context. Given the broad range of biological activities exhibited by imidazole derivatives , the effects could potentially include changes in cell signaling, gene expression, and metabolic processes, among others.
Propriétés
IUPAC Name |
5-methoxy-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-7-4-2-5-3-6-4/h2-3H,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSUIVZFLAJASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90521774 | |
| Record name | 5-Methoxy-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90521774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1h-imidazole | |
CAS RN |
88945-43-1 | |
| Record name | 5-Methoxy-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90521774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



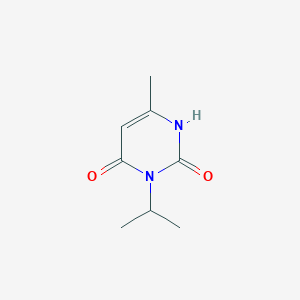
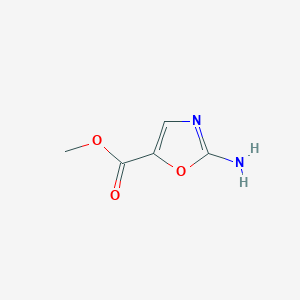


![8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3022605.png)
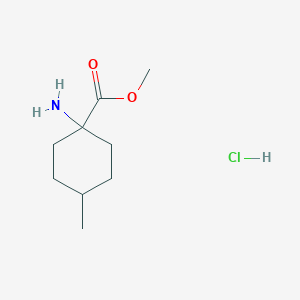

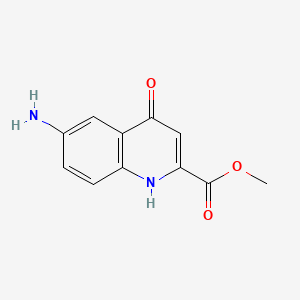
![Methyl [4-(acetylamino)phenoxy]acetate](/img/structure/B3022613.png)
![Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3022614.png)
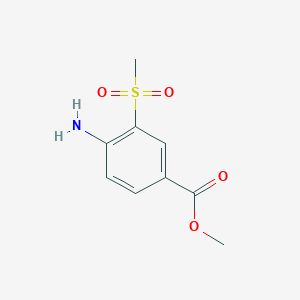
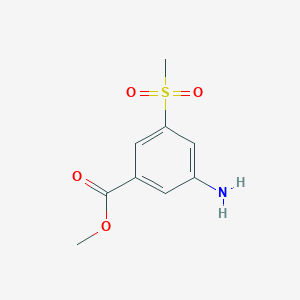

![methyl 1-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3022618.png)